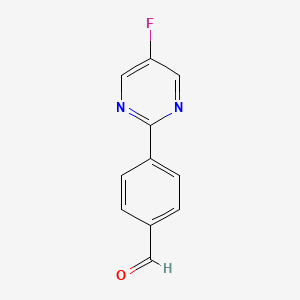

4-(5-Fluoropyrimidin-2-YL)benzaldehyde

描述

4-(5-Fluoropyrimidin-2-YL)benzaldehyde is a benzaldehyde derivative substituted at the para position with a 5-fluoropyrimidin-2-yl group. The pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms, is fluorinated at the 5-position, introducing electron-withdrawing properties. This structural feature distinguishes it from other benzaldehyde derivatives, as fluorine substitution can significantly alter reactivity, solubility, and biological interactions.

属性

CAS 编号 |

545424-37-1 |

|---|---|

分子式 |

C11H7FN2O |

分子量 |

202.18 g/mol |

IUPAC 名称 |

4-(5-fluoropyrimidin-2-yl)benzaldehyde |

InChI |

InChI=1S/C11H7FN2O/c12-10-5-13-11(14-6-10)9-3-1-8(7-15)2-4-9/h1-7H |

InChI 键 |

HUYGPCBAZFFELO-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC=C1C=O)C2=NC=C(C=N2)F |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares 4-(5-Fluoropyrimidin-2-YL)benzaldehyde with structurally related benzaldehyde derivatives, focusing on substituent effects, synthetic utility, and biological activity.

Substituent Effects on Reactivity and Electronic Properties

- 5-Fluoropyrimidin-2-yl group: The fluorine atom at the 5-position of the pyrimidine ring imparts strong electron-withdrawing effects, reducing electron density on the benzaldehyde ring. This can influence reaction kinetics in nucleophilic additions or condensations, such as Knoevenagel or aldol reactions.

- 4-(N,N-Dimethylamino)benzaldehyde (7a): The dimethylamino group is electron-donating, increasing electron density on the benzaldehyde ring. This enhances reactivity in electrophilic substitutions and stabilizes cationic intermediates, as seen in the synthesis of indolo-thiopyrylium derivatives with 78% yields .

- 4-(N,N-Diethylamino)benzaldehyde (7b): Similar to 7a but with bulkier diethylamino groups, which may hinder steric access in reactions. Despite this, yields remain high (e.g., 75–80% in cyanine synthesis) .

Physicochemical Properties

| Property | This compound | 4-(N,N-Dimethylamino)benzaldehyde | 4DCh (Compound III) |

|---|---|---|---|

| LogP (predicted) | ~2.1 (moderate lipophilicity) | ~1.5 (lower due to polar amino group) | ~1.8 (balanced by hydrazone) |

| Solubility | Low in water, moderate in DMSO | High in polar solvents | Moderate in ethanol |

| Electron Effect | Strongly electron-withdrawing | Electron-donating | Electron-donating |

Key Research Findings

- Synthetic Flexibility: Amino-substituted benzaldehydes (e.g., 7a, 7b) achieve high yields (75–80%) in heterocyclic syntheses due to favorable electronic and steric profiles .

- Biological Relevance: Electron-donating groups (e.g., dimethylamino) enhance receptor binding in pharmacological models, while fluorinated groups may optimize pharmacokinetics .

- Computational Gaps: No structural or docking data for this compound is provided in the evidence. Tools like AutoDock Vina could predict its binding modes in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。